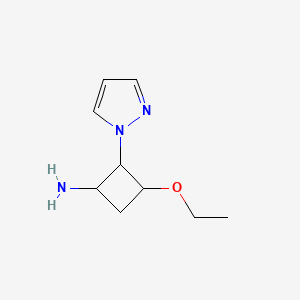

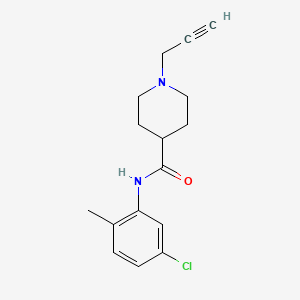

(3-Hydroxyphenyl)(piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Hydroxyphenyl)(piperazin-1-yl)methanone”, also known as HPPM, is an organic compound that belongs to the family of piperazine derivatives. It has a molecular weight of 242.7 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O2.ClH/c14-10-3-1-2-9 (8-10)11 (15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C11H15ClN2O2 .Wissenschaftliche Forschungsanwendungen

Anticancer and Antituberculosis Properties

A study by Mallikarjuna et al. (2014) demonstrated that derivates of (piperazin-1-yl)methanone, specifically [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, exhibit significant in vitro anticancer and antituberculosis activities. These compounds were synthesized using reductive amination and showed potential against human breast cancer cell lines and tuberculosis strains (Mallikarjuna et al., 2014).

Anti-HIV Properties

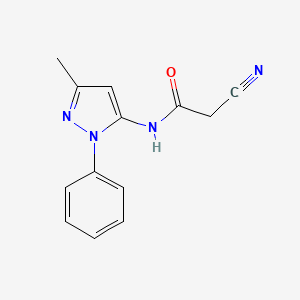

Ashok et al. (2015) synthesized β-carboline derivatives, including (piperazin-1-yl)methanone compounds, which displayed selective inhibition of the HIV-2 strain. These findings highlight the potential of these derivatives in developing treatments for HIV-2 infections (Ashok et al., 2015).

Histamine H3 Receptor Antagonists

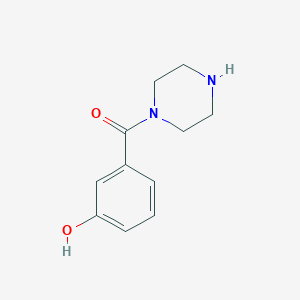

Letavic et al. (2015) described the preclinical characterization of phenyl(piperazin-1-yl)methanones as high-affinity histamine H3 receptor antagonists. Their research led to the discovery of two development candidates for clinical trials, indicating the relevance of these compounds in pharmacology (Letavic et al., 2015).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives, including amide derivatives with (piperazin-1-yl)methanone, and evaluated their in vitro antimicrobial activity. The study found variable and modest activity against several strains of bacteria and fungi (Patel et al., 2011).

Inhibitors of Tubulin Polymerization

Prinz et al. (2017) reported on a series of methanones derived from tricyclic heterocycles, including (4-phenylpiperazin-1-yl)methanones, that showed significant inhibition of tubulin polymerization and anti-proliferative properties against various cancer cell lines (Prinz et al., 2017).

Therapeutic Agents for Alzheimer's Disease

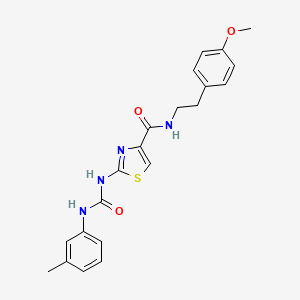

Hassan et al. (2018) synthesized multifunctional amides, including 2-furyl(1-piperazinyl)methanone, exhibiting moderate enzyme inhibitory potentials and potential as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Inhibition of α-Glucosidase Enzyme

Abbasi et al. (2019) synthesized a series of methanones with potential inhibitory activity against the α-glucosidase enzyme, indicating their potential use in managing diabetes or related disorders (Abbasi et al., 2019).

Corrosion Inhibition

Singaravelu et al. (2022) studied the use of synthesized methanones, including piperazin-1-yl derivatives, as corrosion inhibitors for mild steel in acidic medium, displaying significant inhibition efficiency (Singaravelu et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVBQVWMYCMNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)

![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)

![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)

![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)